6-Methyl-2,3-diphenylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,3-diphenyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16S/c1-15-12-13-18-19(14-15)22-21(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASIRINYAJXSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 6 Methyl 2,3 Diphenylbenzo B Thiophene
While dedicated studies on 6-Methyl-2,3-diphenylbenzo[b]thiophene are not extensively documented in peer-reviewed literature, its synthesis can be accomplished through established modern synthetic methodologies for 2,3-disubstituted benzothiophenes. One of the most effective methods involves the palladium-catalyzed coupling and subsequent electrophilic cyclization of terminal acetylenes. acs.orgnih.gov
A plausible synthetic route starts from a substituted thioanisole (B89551), which undergoes a Sonogashira coupling with diphenylacetylene (B1204595), followed by an intramolecular cyclization to form the final benzothiophene (B83047) ring. Specifically for the target molecule, the synthesis would likely involve the reaction of an appropriately substituted o-iodothioanisole with diphenylacetylene.
A representative synthesis for this class of compounds is detailed below.
| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Product |
| 1 | o-iodothioanisole derivative, Diphenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Toluene | 90 °C, 12 h | o-(phenylethynyl)thioanisole derivative |
| 2 | o-(phenylethynyl)thioanisole derivative | I₂ | Dichloromethane | Room Temp, 2 h | This compound |
This table represents a generalized, plausible synthetic pathway based on established methods for analogous compounds. acs.orgresearchgate.netnih.gov
Characterization of the final product would typically involve standard analytical techniques:
NMR Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the methyl group, the two phenyl rings, and the protons on the benzothiophene core.
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the compound.
Melting Point Analysis: To determine the purity of the synthesized solid.
Properties of 6 Methyl 2,3 Diphenylbenzo B Thiophene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several strategic disconnections can be envisioned to guide its synthesis.
The most apparent disconnections involve the carbon-carbon bonds attaching the phenyl groups at the C2 and C3 positions. This approach suggests a late-stage functionalization of a pre-formed 6-methylbenzo[b]thiophene (B97776) core using cross-coupling reactions. This strategy relies on the availability of a suitable di-functionalized (e.g., di-halogenated) 6-methylbenzo[b]thiophene precursor.
Alternatively, disconnections can be made within the thiophene (B33073) ring itself, suggesting a cyclization or annulation strategy to build the heterocyclic system. One such approach involves disconnecting the C2-C3 bond and the C-S bonds, leading back to precursors like 4-methylthiophenol and diphenylacetylene (B1204595). Another pathway involves an intramolecular cyclization, where the key disconnection is made at one of the C-S or C-C bonds of the thiophene ring, starting from a suitably substituted benzene derivative. These primary retrosynthetic pathways are illustrated below:
Pathway A: Cross-Coupling Strategy This pathway involves the late-stage introduction of the two phenyl groups onto a pre-existing 6-methylbenzo[b]thiophene scaffold.
Pathway B: Intermolecular Annulation Strategy This approach constructs the benzo[b]thiophene core by reacting a substituted thiophenol with an alkyne.
Pathway C: Intramolecular Cyclization Strategy This pathway forms the thiophene ring from a single, appropriately functionalized aromatic precursor.
These distinct strategies offer different advantages regarding precursor availability, reaction efficiency, and control over substitution patterns.
Targeted Synthetic Approaches for the Benzothiophene (B83047) Core
Building upon the retrosynthetic analysis, several targeted synthetic approaches can be employed to construct the this compound molecule. These methods focus on either building the benzothiophene core with the desired substituents in place or creating a core that can be subsequently functionalized.
Annulation and cyclization reactions are powerful methods for constructing heterocyclic systems like benzo[b]thiophene from acyclic or simpler cyclic precursors.
Intramolecular cyclization is a key strategy for forming the thiophene ring of the benzo[b]thiophene system. This typically involves an ortho-substituted benzene derivative that undergoes ring closure.
Electrophilic Cyclization: A common and effective method involves the electrophilic cyclization of o-alkynylthioanisole derivatives. acs.orgnih.gov For the synthesis of this compound, a plausible precursor would be 1-methyl-4-(((2-(phenylethynyl)phenyl)thio)methyl)benzene. The synthesis begins with the palladium-catalyzed coupling of a terminal acetylene (B1199291) with an o-iodothioanisole. nih.gov The resulting intermediate then undergoes electrophilic cyclization. Various electrophiles such as iodine (I₂), bromine (Br₂), and N-Bromosuccinimide (NBS) can initiate the cyclization. acs.orgnih.gov The mechanism is thought to involve the attack of the alkyne on the electrophile, followed by intramolecular nucleophilic attack from the sulfur atom. nih.govorganic-chemistry.org
A proposed reaction scheme is as follows:
Sonogashira coupling of 1-iodo-2-thioanisole with phenylacetylene (B144264) to form the o-(phenylethynyl)thioanisole intermediate.
Electrophilic cyclization of the intermediate to yield the 2-phenyl-3-halobenzo[b]thiophene.
Subsequent methylation and phenylation would be required to obtain the final product.
| Electrophile | Typical Conditions | Outcome | Reference |
| I₂ | CH₂Cl₂, room temp. | 2,3-disubstituted-3-iodobenzo[b]thiophene | nih.gov |
| Br₂ | CH₂Cl₂, room temp. | 2,3-disubstituted-3-bromobenzo[b]thiophene | nih.gov |
| NBS | CH₂Cl₂, room temp. | 2,3-disubstituted-3-bromobenzo[b]thiophene | acs.org |
Friedel-Crafts-type Cyclization: Another approach involves acid-catalyzed intramolecular cyclization, akin to the Friedel-Crafts reaction. A potential route could involve the cyclization of an intermediate derived from 4-methylthiophenol. For instance, a regioselective Friedel-Crafts coupling could be a key step in a multi-step synthesis to build the substituted benzothiophene core. nih.gov
Intermolecular annulation reactions construct the benzo[b]thiophene ring by combining two separate precursors in a single cyclization step.
Oxidative Annulation: This strategy provides a direct route to 2,3-disubstituted benzothiophenes. It can involve the reaction of thiophenols with internal alkynes. rsc.org For the target molecule, this would entail the reaction of 4-methylthiophenol with diphenylacetylene. Various catalytic systems, including those based on iodine, manganese, or silver, can promote this transformation under oxidative conditions. rsc.org For example, an iodine-catalyzed system under metal-free conditions can afford benzothiophene derivatives in good yields. organic-chemistry.org The proposed mechanism often involves the initial oxidation of the thiophenol to a more reactive sulfur species, such as a thiyl radical or an electrophilic PhSI species, which then reacts with the alkyne, followed by cyclization. rsc.org
| Catalyst/Promoter | Oxidant | Typical Conditions | Reference |
| I₂ | DTBP | Metal- and solvent-free | rsc.org |
| Mn(OAc)₃ | O₂ (aerobic) | Addition of benzoic acid improves efficiency | rsc.org |
| Ag-mediated | Stoichiometric oxidant | Not specified | rsc.org |
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. This strategy is ideal for the late-stage functionalization of a pre-formed benzo[b]thiophene core.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for the diarylation of a benzo[b]thiophene scaffold. The synthesis would begin with a 6-methyl-2,3-dihalobenzo[b]thiophene intermediate.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron compound with a halide or triflate. nih.gov To synthesize this compound, a 6-methyl-2,3-dibromobenzo[b]thiophene precursor could be reacted with two equivalents of phenylboronic acid. The reaction is catalyzed by a palladium(0) complex with a suitable ligand and requires a base. researchgate.net This method is known for its high functional group tolerance and generally gives high yields. nih.gov The synthesis of thieno[2,3-a] and [3,2-b]carbazoles has been achieved using Suzuki coupling of 6-bromobenzo[b]thiophenes as a key step. researchgate.net
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While typically used to form vinylarenes, variations of the Heck reaction can be used for direct arylation. nih.gov A twofold Heck reaction on a 2,3-dibromothiophene (B118489) has been used to synthesize functionalized benzothiophenes after a subsequent electrocyclization step. electronicsandbooks.comresearchgate.net A similar strategy could potentially be adapted for a 6-methyl-2,3-dibromobenzo[b]thiophene, reacting it with benzene or styrene (B11656) under appropriate conditions to install the phenyl groups. Mechanistic studies suggest that direct C-H arylation of benzothiophenes can proceed through a Heck-type pathway involving carbopalladation followed by base-assisted elimination. nih.gov
Below is a table summarizing typical conditions for these palladium-catalyzed reactions applicable to benzothiophene synthesis.
| Reaction | Catalyst | Ligand | Base | Reactant | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃ | Arylboronic acid | mdpi.com |
| Suzuki-Miyaura | Pd(OAc)₂ | Various phosphines | K₃PO₄, Cs₂CO₃ | Arylboronic acid | rsc.org |
| Heck | PdCl₂ | P[OCH(CF₃)₂]₃ | Ag₂CO₃ | Iodoarene | nih.gov |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | Alkene | electronicsandbooks.com |
Cross-Coupling Strategies for Diarylation and Methylation
Gold-Catalyzed Oxyarylation
While direct gold-catalyzed oxyarylation for the synthesis of this compound has not been extensively detailed, the principles of this methodology have been established for the functionalization of the benzo[b]thiophene core. Gold catalysts, known for their carbophilic Lewis acidity, can activate alkynes towards nucleophilic attack. In the context of benzo[b]thiophene synthesis, this approach could conceptually involve the gold-catalyzed reaction of a suitably substituted precursor, although specific applications to the target molecule remain a developing area.
C-H Functionalization Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to constructing complex molecules. Several C-H functionalization strategies have been explored for the synthesis and modification of benzo[b]thiophene derivatives, which are applicable to the formation of this compound.
Direct C-H Arylation and Olefination
Direct C-H arylation offers a streamlined route to install aryl groups onto the benzo[b]thiophene skeleton. Palladium catalysis has been a cornerstone of these transformations. For instance, the synthesis of 2,3-diaryl-substituted benzo[b]thiophene S,S-dioxides has been achieved through the palladium-catalyzed direct arylation of 3-phenylbenzo[b]thiophene (B77834) 1,1-dioxide with arylboronic acids. This methodology, while demonstrated on the oxidized sulfur scaffold, provides a strong precedent for the direct introduction of a phenyl group at the C2-position of a pre-existing 3-phenylbenzo[b]thiophene derivative. The adaptation of this method to a 6-methyl substituted, non-oxidized benzo[b]thiophene core is a logical synthetic extension.
The general mechanism for such palladium-catalyzed C-H arylations typically involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination cycle, depending on the specific reaction conditions and substrates.
Metal-Free C-H Functionalization
In a push towards more sustainable synthetic methods, metal-free C-H functionalization has emerged as a viable alternative. These reactions often rely on the use of strong oxidants or proceed through radical pathways. While specific examples leading directly to this compound are not prevalent in the literature, the foundational principles of metal-free C-H arylation could be applied. For instance, arylation of heteroarenes can be achieved using diaryliodonium salts or other hypervalent iodine reagents under metal-free conditions, often initiated by a base or a radical initiator.
Site-Selective Functionalization
Controlling the regioselectivity of C-H functionalization is a critical challenge in organic synthesis. For a molecule like this compound, which possesses multiple C-H bonds on both the benzo and thiophene rings, achieving site-selectivity is paramount. Directing groups are often employed to guide the catalyst to a specific C-H bond. While inherent reactivity can sometimes favor a particular position (e.g., the C2 and C3 positions of the thiophene ring are often more reactive), achieving selective functionalization on the benzene ring in the presence of the thiophene moiety requires careful strategic planning. Research in the broader field of heterocycle functionalization has demonstrated that directing groups can be temporarily installed to achieve otherwise difficult-to-access substitution patterns. nih.gov
Multi-component and One-pot Synthetic Sequences
Multi-component and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The synthesis of 2,3-disubstituted benzo[b]thiophenes has been effectively achieved using such strategies.
A notable one-pot approach involves the iodine-mediated iodocyclization/alkylation of 2-alkynylthioanisoles. nih.gov This method allows for the construction of the benzo[b]thiophene core and the introduction of a substituent at the 3-position in a single operation. Conceptually, a 4-methyl-2-(phenylethynyl)thioanisole could undergo iodocyclization to form a 3-iodo-6-methyl-2-phenylbenzo[b]thiophene intermediate. This could then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling with a phenylboronic acid or phenyltin reagent, respectively, to install the second phenyl group at the 3-position, ultimately yielding this compound.
| Reaction Type | Starting Materials | Key Reagents | Intermediate | Final Product |
| One-pot Iodocyclization/Cross-Coupling | 4-methyl-2-(phenylethynyl)thioanisole, Phenylboronic acid | I₂, Pd catalyst, Base | 3-iodo-6-methyl-2-phenylbenzo[b]thiophene | This compound |
Elucidation of Reaction Mechanisms in the Synthesis of this compound
The mechanisms underpinning the synthesis of this compound are intrinsically linked to the chosen synthetic methodology.
For syntheses proceeding via the cyclization of 2-alkynylthioanisole precursors, an electrophilic cyclization mechanism is generally accepted. nih.gov In the case of iodine-mediated reactions, the reaction is initiated by the electrophilic attack of an iodonium (B1229267) ion (I⁺) on the alkyne, forming a cyclic iodonium intermediate. The neighboring sulfur atom then acts as an intramolecular nucleophile, attacking the iodonium ring to forge the thiophene ring and generate a sulfonium (B1226848) cation. Subsequent dealkylation, often by the iodide counterion, yields the 3-iodobenzo[b]thiophene (B1338381) product. nih.gov
In the context of C-H functionalization, particularly palladium-catalyzed direct arylation, the mechanism is often debated and can be substrate-dependent. A widely proposed pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. In this process, the palladium catalyst, coordinated to a ligand and often an ancillary ligand like a carboxylate, abstracts a proton from the C-H bond while simultaneously forming a Pd-C bond. This palladacycle intermediate can then undergo oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-C coupled product and regenerate the active palladium catalyst. nih.gov
Radical and Ionic Pathways
The formation of the this compound skeleton can proceed through either radical or ionic pathways, depending on the chosen synthetic methodology.
Ionic Pathways: A prevalent method for the synthesis of 2,3-disubstituted benzo[b]thiophenes involves the electrophilic cyclization of o-alkynylthioanisoles. In a potential synthesis of this compound, a plausible precursor would be 1-methyl-4-((phenylethynyl)thio)benzene. The reaction would proceed via an ionic mechanism. An electrophile, such as iodine or bromine, would add to the alkyne, forming a vinyl cation intermediate. The proximate sulfur atom then acts as a nucleophile, attacking the carbocation to effect cyclization and form the benzo[b]thiophene ring. Subsequent elimination of a methyl group from the sulfur atom would yield the final product. The presence of the methyl group at the para-position of the thioanisole (B89551) would lead to the desired 6-methyl substitution pattern on the benzo[b]thiophene core.
Radical Pathways: Intramolecular radical cyclization presents an alternative route. This approach can be initiated by a radical initiator, such as AIBN, or through photoredox catalysis. For a molecule like this compound, a suitable precursor for a radical cyclization could be an o-bromo-substituted aromatic compound bearing an appropriate side chain that can generate a radical. For instance, a polarized ketene (B1206846) dithioacetal derived from an o-bromoarylacetonitrile could undergo radical cyclization to form the 2,3-disubstituted benzo[b]thiophene. researchgate.net The reaction would involve the formation of an aryl radical, which then attacks the sulfur-containing side chain to initiate cyclization.
The choice between an ionic or radical pathway is dictated by the starting materials and reaction conditions. Both pathways offer viable routes to the benzo[b]thiophene core, and the selection often depends on the desired substitution pattern and functional group tolerance.
Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations
The synthesis of a specific isomer like this compound requires precise control over chemo-, regio-, and stereoselectivity.
Chemoselectivity: In multifunctional molecules, chemoselectivity is crucial. For example, during electrophilic cyclization, the reaction must selectively occur at the alkyne without affecting other potentially reactive functional groups on the phenyl rings. The choice of a mild electrophile and optimized reaction conditions is key to achieving high chemoselectivity.
Regioselectivity: The regiochemical outcome of the synthesis determines the substitution pattern on the final product. In the context of this compound, the positions of the methyl and phenyl groups are critical. The synthesis of this specific isomer would typically start from a precursor where the methyl group is already in the desired position on the benzene ring, for instance, using 4-methylthiophenol as a starting material. This pre-positioning of the methyl group ensures the formation of the 6-methyl isomer.
The regioselectivity of the cyclization step itself is also important. For instance, in the electrophilic cyclization of an unsymmetrical diarylacetylene precursor, the mode of addition of the electrophile and the subsequent cyclization can lead to different regioisomers. However, for the synthesis of 2,3-diphenylbenzo[b]thiophene derivatives, symmetrical diphenylacetylene or its equivalents are often used, simplifying the regiochemical outcome at the 2- and 3-positions. A key step in a potential synthesis could involve a regioselective Friedel-Crafts coupling. nih.gov
Stereoselectivity: For this compound, which is an achiral molecule, stereoselectivity in the final product is not a concern. However, if chiral centers were present in the substituents or if the synthesis proceeded through chiral intermediates, controlling the stereochemistry would be essential. In the broader context of benzo[b]thiophene synthesis, stereoselectivity can be a significant factor, particularly when creating derivatives with chiral side chains.
Table 2: Key Factors Influencing Selectivity in Benzo[b]thiophene Synthesis
| Selectivity Type | Controlling Factors | Example in the context of this compound synthesis |
| Chemoselectivity | Nature of the electrophile/catalyst, reaction conditions (temperature, solvent). | Selective activation of the alkyne in the presence of phenyl rings during electrophilic cyclization. |
| Regioselectivity | Substitution pattern of the starting materials, directing effects of functional groups. | Use of a 4-methyl-substituted benzene precursor to ensure the formation of the 6-methyl isomer. nih.gov |
| Stereoselectivity | Not applicable for the target molecule. | In related chiral syntheses, the use of chiral catalysts or auxiliaries would be critical. |
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.
While specific experimental data for this compound is not available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of closely related structures, such as substituted benzo[b]thiophenes and diphenyl-substituted aromatic systems.
The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the aromatic protons on the benzo[b]thiophene core, and the protons of the two phenyl rings at positions 2 and 3. The methyl group protons at position 6 would likely appear as a singlet in the upfield region (around 2.5 ppm). The protons on the benzothiophene ring system (H-4, H-5, and H-7) would resonate in the aromatic region (7.0-8.0 ppm), with their exact shifts and coupling patterns determined by their relative positions. The ten protons of the two phenyl groups would also appear in the aromatic region, likely as complex multiplets.
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The methyl carbon would have a characteristic shift around 21-22 ppm. The spectrum would also feature signals for the quaternary carbons of the benzo[b]thiophene core and the phenyl rings, as well as the protonated aromatic carbons. The carbon atoms of the thiophene ring (C-2 and C-3) and the carbons of the fused benzene ring would have distinct chemical shifts influenced by the sulfur atom and the phenyl and methyl substituents.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous compounds. Actual experimental values are required for confirmation.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 6-CH₃ | ~2.5 (s) | ~21.5 |
| H-4 | 7.7-7.9 (d) | 120-125 |
| H-5 | 7.1-7.3 (dd) | 125-130 |
| H-7 | 7.5-7.7 (s) | 120-125 |
| Phenyl H (ortho) | 7.2-7.5 (m) | 128-131 |
| Phenyl H (meta) | 7.2-7.5 (m) | 127-129 |
| Phenyl H (para) | 7.2-7.5 (m) | 126-128 |
| C-2 | - | 140-145 |
| C-3 | - | 138-142 |
| C-3a | - | 139-141 |
| C-6 | - | 136-138 |
| C-7a | - | 134-136 |
| Phenyl C (ipso) | - | 133-135 |
To definitively assign the complex ¹H and ¹³C NMR spectra, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons that are coupled to each other, for instance, confirming the coupling between H-4 and H-5 on the benzo[b]thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be crucial for assigning the carbons of the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons by observing their correlations with nearby protons. For example, the protons of the 6-methyl group would show a correlation to the C-6 and C-5 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is invaluable for determining the preferred conformation of the molecule in solution.
The rotational freedom of the two phenyl rings at positions 2 and 3 introduces conformational complexity. The steric hindrance between these rings and with the benzo[b]thiophene core likely results in a twisted conformation. Variable-temperature NMR studies could provide information on the energy barriers to rotation of these phenyl groups. Furthermore, advanced NMR techniques like rotating-frame Overhauser effect spectroscopy (ROESY) could be used to measure inter-proton distances, which can then be used as constraints in computational molecular dynamics (MD) simulations to model the conformational landscape of the molecule in solution.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of similar compounds allows for a discussion of the expected findings.
A successful X-ray crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles. The core benzo[b]thiophene system is expected to be largely planar. A key structural feature would be the dihedral angles between the planes of the two phenyl rings and the plane of the benzo[b]thiophene core. These angles are a result of the balance between conjugative effects, which favor planarity, and steric hindrance, which forces the rings to twist.
Interactive Table: Expected Key Bond Parameters for this compound from X-ray Diffraction Note: These are generalized values. Actual experimental data is necessary for precise parameters.
| Parameter | Expected Value Range |
| C-S bond lengths | 1.70 - 1.75 Å |
| C-C bonds (thiophene ring) | 1.37 - 1.45 Å |
| C-C bonds (benzene ring) | 1.38 - 1.41 Å |
| C-C (phenyl-thiophene) | 1.47 - 1.50 Å |
| Dihedral Angle (Ph-BT) | 40 - 70° |
| C-S-C angle | ~92° |
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a role in the solid-state assembly. These can include:
C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can act as weak hydrogen bond donors to the electron-rich π systems of adjacent molecules.
Polymorphism and Co-crystallization Studies
The phenomenon of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is of significant interest in materials science, particularly for organic semiconductors. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and, crucially for electronic applications, charge transport characteristics.
While specific polymorphism studies on this compound are not extensively documented in the reviewed literature, the behavior of related thieno[3,2-b]thiophene (B52689) and benzo[b]thiophene derivatives provides a strong basis for understanding its potential crystalline variations. For instance, studies on unsymmetrical analogues of thieno[3,2-b]thiophene have revealed the existence of at least two polymorphs, which display different thermal stabilities. acs.org One polymorph may exhibit a π-stacking arrangement with a minimal shift, while another form can show a slipped-stack structure, leading to anisotropic properties. acs.org The transformation between these polymorphic forms can often be induced by external stimuli such as thermal annealing or solvent vapor annealing. acs.org
The charge transport properties in thin films of such conjugated systems are highly sensitive to their crystalline structure and the specific polymorph present. acs.org Given the structural complexity and potential for varied intermolecular interactions (such as π-π stacking and C-H···π interactions) afforded by the phenyl and methyl substituents, it is highly probable that this compound also exhibits polymorphism. The specific crystalline packing would be influenced by the interplay between the planar benzo[b]thiophene core and the twisted phenyl groups. Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, represents another avenue for tuning the material's properties, though specific examples involving this compound are not prevalent in the literature.
Vibrational Spectroscopy for Structural and Electronic Insights (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of complex organic molecules. By analyzing the vibrational modes of the constituent chemical bonds, detailed information about the molecular framework and electronic structure can be obtained. The vibrational spectra of this compound are expected to be rich and complex, featuring contributions from the benzo[b]thiophene core, the two phenyl rings, and the methyl group.
Theoretical calculations using Density Functional Theory (DFT) on related thiophene derivatives have proven effective in assigning vibrational frequencies. iosrjournals.orgjchps.com For this compound, the spectrum can be dissected into several key regions:
C-H Stretching: Aromatic C-H stretching vibrations from the benzo[b]thiophene and phenyl rings typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will be observed at slightly lower wavenumbers, generally in the 2975-2850 cm⁻¹ range.
C=C and C-C Stretching: The aromatic ring stretching vibrations (C=C and C-C) are expected in the 1625-1350 cm⁻¹ region. For substituted thiophenes, characteristic bands are often observed between 1532-1347 cm⁻¹. iosrjournals.orgjchps.com These bands are sensitive to the substitution pattern and conjugation within the molecule.
C-S Stretching: The C-S stretching vibration within the thiophene ring is a key marker. In substituted thiophenes, these modes are typically found in the 850-600 cm⁻¹ range. iosrjournals.org The exact position can be influenced by coupling with other vibrations.
Out-of-Plane Bending: C-H out-of-plane bending modes, which appear below 900 cm⁻¹, are indicative of the substitution pattern on the aromatic rings.
The combination of FT-IR and Raman spectroscopy provides complementary information due to their different selection rules, allowing for a more complete assignment of the vibrational modes.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source of Vibration |
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Benzothiophene Rings |
| Aliphatic C-H Stretch | 2975 - 2850 | Methyl Group |
| C=C Ring Stretch | 1625 - 1450 | Phenyl and Benzothiophene Rings |
| C-C Ring Stretch | 1450 - 1350 | Phenyl and Benzothiophene Rings |
| C-S Stretch | 850 - 600 | Thiophene Ring |
| C-H Out-of-Plane Bend | 900 - 700 | Phenyl and Benzothiophene Rings |
Advanced Mass Spectrometry for Molecular Structure and Fragmentation Pathways
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₂₁H₁₆S, Molecular Weight: 300.42 g/mol ), electron impact (EI) mass spectrometry is expected to yield a prominent molecular ion peak (M⁺˙) at m/z 300, confirming its elemental composition. rsc.org
The fragmentation of benzo[b]thiophene derivatives is generally well-defined. rsc.orgnih.gov The stability of the aromatic system ensures that the molecular ion is often the base peak or at least of high relative intensity. rsc.org The fragmentation pathways for this compound would likely involve:
Loss of a Methyl Radical: A common fragmentation for methylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. This would result in a peak at m/z 285.
Loss of a Phenyl Radical: Cleavage of the C-C bond connecting a phenyl group could lead to the loss of a phenyl radical (•C₆H₅), giving an [M-77]⁺ ion at m/z 223.
Loss of Thiophene-related Fragments: Fragmentation may involve the thiophene ring, such as the expulsion of a thioformyl (B1219250) radical (•CHS) or other sulfur-containing fragments, although these are typically less favored than losses from substituents.
Skeletal Rearrangements: Rearrangement ions are common in the mass spectra of thiophenes, which can sometimes complicate interpretation but also provide structural clues. rsc.org
High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its major fragments with high precision.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Identity |
| 300 | [C₂₁H₁₆S]⁺˙ | Molecular Ion (M⁺˙) |
| 285 | [C₂₀H₁₃S]⁺ | [M - CH₃]⁺ |
| 223 | [C₁₅H₁₁S]⁺ | [M - C₆H₅]⁺ |
Photophysical Characterization for Electronic Structure Probing
The photophysical properties of a molecule, which describe its interaction with light, are intrinsically linked to its electronic structure. For this compound, the extended π-conjugated system formed by the fusion of benzene and thiophene rings, further extended by two phenyl substituents, suggests interesting photophysical behavior relevant to applications in organic electronics like OLEDs.
Absorption and Emission Spectroscopy for Electronic Transitions
The electronic absorption spectrum (UV-Vis) of this compound is dictated by π-π* electronic transitions within its aromatic system. Fusing a benzene ring to a thiophene ring, as in the parent benzo[b]thiophene, results in a red-shift of the absorption bands compared to the individual rings and enhances emissive properties. researchgate.net The addition of the two phenyl groups at the 2- and 3-positions further extends this conjugation.
The absorption spectrum is expected to show one or more strong absorption bands in the UV-A region (approximately 300-400 nm). Studies on structurally similar 2,3-diphenylbenzo[b]thiophene S,S-dioxide show absorption peaks in this range. rsc.org
Upon excitation into its singlet excited states, the molecule can relax via fluorescence. The fluorescence emission spectrum is expected to be a mirror image of the lowest energy absorption band and will be red-shifted relative to the absorption (a phenomenon known as the Stokes shift). The magnitude of the Stokes shift provides information about the geometric relaxation in the excited state. The methyl group at the 6-position is likely to have a modest electronic effect, primarily acting as a weak electron-donating group, which may slightly red-shift the absorption and emission maxima compared to the unsubstituted 2,3-diphenylbenzo[b]thiophene.
Excited State Dynamics and Lifetimes
Following photoexcitation, the molecule relaxes from the initial Franck-Condon state to a lower energy excited state. The excited state lifetime (τ) is a critical parameter that measures the average time the molecule spends in the excited state before returning to the ground state via radiative (fluorescence) or non-radiative pathways.
For aromatic sulfur heterocycles like dibenzothiophene (B1670422) derivatives, the dominant relaxation pathway for the lowest singlet excited state (S₁) is often a highly efficient intersystem crossing (ISC) to the triplet manifold (T₁). scispace.com This process competes with fluorescence and internal conversion. Consequently, these molecules can exhibit low fluorescence quantum yields but high triplet yields. scispace.com The excited state lifetimes for the S₁ state in similar systems can be in the picosecond range (e.g., 4-13 ps), while the subsequent triplet state lifetimes can be much longer, on the scale of hundreds of picoseconds to microseconds. scispace.com The rotational freedom of the two phenyl groups can also provide non-radiative decay channels, potentially shortening the fluorescence lifetime. nih.gov
Solvatochromism and Environmental Effects on Photophysics
Solvatochromism refers to the change in the position, shape, and intensity of UV-Vis absorption or emission bands with a change in solvent polarity. This effect arises from differential solvation of the ground and excited states. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.
For push-pull molecules containing electron-donating and electron-accepting groups, a significant charge transfer character in the excited state leads to strong solvatochromism. rsc.org While this compound is not a classic push-pull system, the sulfur atom and the extended π-system can lead to a change in the dipole moment upon excitation. Therefore, some degree of solvatochromism is expected. By studying the photophysical properties in a range of solvents with varying polarity, one can probe the nature of the excited state. For instance, time-resolved fluorescence measurements in different solvents can reveal dynamics related to the stabilization of charge transfer states. rsc.org In solid matrices or aggregated states, restricted molecular motion can inhibit non-radiative decay pathways, often leading to enhanced fluorescence quantum yields compared to solutions. rsc.org
Computational Chemistry and Theoretical Studies on 6 Methyl 2,3 Diphenylbenzo B Thiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and structural properties of molecules. For 6-Methyl-2,3-diphenylbenzo[b]thiophene, DFT calculations would provide significant insights into its behavior at a quantum mechanical level. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p), which offers a good balance between accuracy and computational cost for organic molecules.
The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative DFT-Calculated Electronic Properties
| Parameter | Estimated Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -2.0 to -2.3 eV | Indicates electron-accepting capability |
Note: These values are estimations based on trends for similar molecules and require specific calculations for validation.
Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound by finding the minimum energy conformation. The key structural parameters include bond lengths, bond angles, and dihedral angles. A significant aspect of this molecule's structure is the torsional angles of the two phenyl rings relative to the plane of the benzothiophene (B83047) core. Due to steric hindrance between the phenyl groups and with the benzothiophene moiety, these rings are expected to be twisted out of the central plane.
The conformational landscape would be explored by rotating the phenyl rings to identify different local energy minima and the transition states connecting them. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its interactions and properties.
Table 2: Representative Optimized Geometrical Parameters
| Parameter | Description | Expected Finding |
|---|---|---|
| C-C Bond Lengths (Aromatic) | Distances between adjacent carbon atoms in the rings. | Expected to be in the range of 1.39-1.42 Å, typical for aromatic systems. |
| C-S Bond Lengths | Distances between carbon and sulfur in the thiophene (B33073) ring. | Expected around 1.75-1.78 Å. |
Note: These are typical values for similar structures and would be precisely determined through DFT optimization.
DFT calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structural verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. The calculated shifts for this compound would be expected to show distinct signals for the methyl protons, the aromatic protons on the benzothiophene core, and the protons of the two phenyl rings. The chemical environments, influenced by the electronic distribution and spatial arrangement, would dictate the precise shift values.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum. The calculations would identify the primary electronic transitions, their corresponding excitation energies, and oscillator strengths. For a conjugated system like this compound, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the extensive aromatic system.
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Outcome |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the 7.0-8.0 ppm range; Methyl protons around 2.4-2.6 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons in the 120-145 ppm range; Methyl carbon around 20-25 ppm. |
Note: These predictions are based on general knowledge of similar compounds and require specific TD-DFT calculations.
DFT is a valuable tool for investigating potential reaction pathways involving this compound. For instance, in electrophilic substitution reactions, DFT can be used to model the approach of an electrophile, locate the transition state structures for substitution at various positions on the aromatic rings, and calculate the activation energies. This allows for the prediction of the most likely products. The analysis would involve mapping the potential energy surface of the reaction, identifying intermediates and transition states, and confirming the reaction path through intrinsic reaction coordinate (IRC) calculations.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational space of this compound over time. By simulating the movement of atoms based on a force field, MD can reveal how the molecule behaves in different environments, such as in a solvent or at different temperatures. For this molecule, MD simulations would be particularly useful for extensively sampling the rotational conformations of the two phenyl rings, providing a more complete picture of the conformational landscape than static DFT calculations alone. This can help in understanding the average structure and flexibility of the molecule in a realistic setting.
Reactivity and Further Derivatization of 6 Methyl 2,3 Diphenylbenzo B Thiophene
Electrophilic Aromatic Substitution Patterns on the Benzothiophene (B83047) Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In the case of the parent benzo[b]thiophene, substitution preferentially occurs at the electron-rich C3 position of the thiophene (B33073) ring. chemicalbook.com However, in 6-Methyl-2,3-diphenylbenzo[b]thiophene, the C2 and C3 positions are blocked by phenyl groups, directing electrophilic attack towards the fused benzene (B151609) ring.
The reactivity and regioselectivity of substitution on the benzene portion of the core are primarily influenced by the existing substituents: the activating 6-methyl group and the deactivating, fused thiophene ring. The methyl group is an ortho- and para-directing activator, which would favor substitution at the C5 and C7 positions. The fused sulfur-containing ring generally deactivates the benzene ring towards electrophiles. The interplay of these effects determines the final substitution pattern.
Studies on related substituted benzo[b]thiophenes provide insight into expected outcomes:
Nitration : The nitration of 3-nitrobenzo[b]thiophene, where the thiophene ring is strongly deactivated, results in substitution on the benzene ring with a preference in the order of 6 > 5 > 4 > 7. rsc.org Applying this to the target molecule, the activating 6-methyl group would strongly favor substitution at the adjacent C5 and C7 positions.
Halogenation : Bromination of 3-substituted benzo[b]thiophenes can be optimized to achieve substitution at specific positions on the benzene ring, such as C6. researchgate.net For 4-methoxybenzo[b]thiophene, electrophilic attack, including bromination, occurs at the C7 position. rsc.org This further supports the prediction that substitution on this compound will occur at C5 or C7.
The predicted sites for electrophilic aromatic substitution are summarized below.
| Position | Directing Influence of 6-Methyl Group | Predicted Reactivity |
| C4 | Meta | Less favored |
| C5 | Ortho | Favored |
| C7 | Para | Favored |
Nucleophilic Reactions and Annulation Strategies
Direct nucleophilic aromatic substitution on the electron-rich benzothiophene core is generally unfavorable. However, the generation of nucleophilic character can be achieved through metallation, typically lithiation, using organolithium reagents like n-butyllithium (n-BuLi). The resulting organolithium species can then react with a wide range of electrophiles to introduce new functional groups.
For dithieno[3,2-b:2′,3′-d]thiophene, a related fused system, lithiation followed by reaction with an alkyl bromide has been successfully used for functionalization. mdpi.com In this compound, the most acidic protons are typically those on the benzene ring. The precise site of metallation can be influenced by reaction conditions and the presence of directing groups. The resulting lithiated intermediate is a powerful nucleophile for creating new carbon-carbon or carbon-heteroatom bonds, serving as a key step in annulation strategies to build more complex fused-ring systems.
Transition Metal-Catalyzed Functionalization and Cross-Coupling Reactions
Transition metal catalysis offers powerful and regioselective methods for modifying heteroaromatic compounds. rsc.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups.
Direct C-H activation has become a primary tool for the atom-economical functionalization of heterocycles. mdpi.com For benzo[b]thiophenes, palladium-catalyzed direct arylation is well-established, typically occurring at the C2 or C3 positions. lookchem.commdpi.com Since these positions are blocked in this compound, C-H activation is directed to the fused benzene ring.
The development of specific ligand and catalyst systems allows for the selective functionalization of C-H bonds at the C4 and C7 positions of the benzothiophene core. This strategy avoids the need for pre-functionalization (e.g., halogenation) and provides a direct route to poly-substituted derivatives. For instance, palladium/norbornene cooperative catalysis has been shown to enable the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov Similar strategies could potentially be adapted for the C4, C5, and C7 positions of the this compound core.
| Reaction Type | Catalyst System (Example) | Target Position | Reference |
| C3-Arylation | Pd/C with CuCl | C3 | lookchem.com |
| C2-Arylation | Pd(OAc)₂ | C2 | nih.gov |
| Sequential Functionalization | pH-sensitive directing groups | C2, C3, C4, C5 | nih.gov |
Oxidative coupling reactions, often catalyzed by palladium, involve the formation of a new bond between two C-H bonds or a C-H bond and a C-M bond (where M is a metal or metalloid like boron). These reactions typically employ an oxidant to regenerate the active catalyst.
A notable example is the Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids, which proceeds via C-H activation at the C2-position. acs.org While this involves the oxidized sulfur core, it demonstrates the principle of oxidative coupling on this heterocyclic system. Another approach involves the oxidative cross-coupling of thiophenes with arylboron compounds, where a C-H bond on the thiophene is activated and coupled with the aryl partner. researchgate.net For this compound, this methodology could be applied to functionalize the C-H bonds on the benzene ring (C4, C5, C7), coupling them with various organoboron or organometallic reagents.
Photochemical and Electrochemical Reactivity
The extended π-conjugated system of this compound makes it susceptible to photochemical and electrochemical transformations, enabling the synthesis of complex polycyclic aromatic structures.
Photocyclization is a powerful reaction for forming new rings using light as the energy source. Diaryl-substituted aromatic and heteroaromatic compounds are classic precursors for such transformations.
A highly relevant study demonstrated that 2,3-diphenylbenzo[b]thiophene S,S-dioxide undergoes an intramolecular photocyclization. researchgate.net This process is believed to proceed through a triplet diradical intermediate, followed by dehydrogenation, to yield stable polycyclic photoproducts. This reaction is active in solution but suppressed in the solid state, which is a characteristic of aggregation-induced emission (AIE) systems.
Similarly, the photocyclization of 3,4-diarylthiophenes is a key step in the modular synthesis of phenanthro[9,10-c]thiophenes. nih.govtum.de This reaction proceeds via a photochemically allowed conrotatory process, followed by the elimination of HCl when a chlorine substituent is present. nih.govtum.de
Given these precedents, this compound is an excellent candidate for photocyclization. Irradiation could induce an intramolecular cyclization between one of the phenyl rings (at C2 or C3) and the fused benzene ring, or potentially between the two phenyl rings themselves, leading to the formation of complex, rigid, and extended polycyclic aromatic hydrocarbons containing a thiophene moiety.
| Precursor Type | Reaction Conditions | Product Type | Reference |
| 3,4-Diarylthiophenes | λ=254 nm, Benzene/Acetonitrile | Phenanthro[9,10-c]thiophenes | nih.govtum.de |
| 2,3-Diphenylbenzo[b]thiophene S,S-dioxide | UV irradiation | Polycyclic photoproducts | researchgate.net |
| 2- and 3-Styrylthiophenes | UV irradiation | Naphthothiophenes | ua.es |
Redox Behavior and Electrochemistry
Following a comprehensive review of scientific literature and chemical databases, no specific experimental data on the redox behavior or electrochemistry of this compound has been reported.
The electrochemical properties of benzothiophene derivatives are highly dependent on the nature and position of substituents on the benzo[b]thiophene core, as well as the specific arrangement of any fused rings. While studies have been conducted on the electrochemistry of various substituted benzothiophenes, these compounds are not sufficiently analogous to this compound to allow for a scientifically accurate extrapolation of their redox potentials or electrochemical behavior. Therefore, to avoid speculation and adhere to the principles of scientific accuracy, no data or discussion on the redox behavior and electrochemistry of the title compound can be presented.
Derivatization for Enhanced or Tunable Properties
Similarly, a thorough search of the available scientific literature did not yield any specific studies on the derivatization of this compound for the purpose of enhancing or tuning its properties.
Research in the field of materials science often involves the functionalization of core heterocyclic structures to modify their electronic, optical, or other physicochemical properties for specific applications. However, there are no published reports detailing synthetic modifications to the this compound scaffold. Without experimental data, any discussion of potential derivatization strategies or their impact on the compound's properties would be entirely hypothetical and fall outside the scope of a scientifically rigorous article.
Advanced Applications in Materials Science
Organic Electronics and Optoelectronics
The structural characteristics of 6-Methyl-2,3-diphenylbenzo[b]thiophene suggest its potential utility across several organic electronic and optoelectronic devices. The planar, electron-rich benzo[b]thiophene unit is a common building block in organic semiconductors, facilitating charge transport. The phenyl groups at the 2- and 3-positions and the methyl group at the 6-position are expected to modulate its electronic properties, solubility, and solid-state packing, which are critical factors for device performance.
In the realm of OFETs, the performance of the active semiconductor layer is paramount. While no specific OFET data for this compound has been published, we can infer its potential based on related structures. The design of high-mobility organic semiconductors often focuses on achieving dense, well-ordered molecular packing in the solid state to maximize intermolecular π-π interactions, which form the pathways for charge transport.
Design Principles: The 2,3-diphenylbenzo[b]thiophene core provides a rigid, π-conjugated backbone conducive to charge transport. The phenyl substituents, however, introduce a degree of steric hindrance that can influence how the molecules arrange themselves in a thin film. rsc.org The methyl group at the 6-position is a weak electron-donating group. This substitution can subtly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov An increase in the HOMO level can facilitate hole injection from common electrodes like gold.
Charge Transport Mechanisms: For p-type semiconductors, efficient hole transport is the goal. The charge transport in such materials is governed by the electronic coupling between adjacent molecules (transfer integral) and the reorganization energy (the energy required for a molecule's geometry to relax after a charge is added or removed). rsc.org
Electronic Coupling: The degree of π-orbital overlap between neighboring molecules dictates the ease of charge hopping. The phenyl groups' orientation relative to the benzo[b]thiophene plane will be a critical determinant of the packing motif and, thus, the electronic coupling.
Reorganization Energy: A smaller reorganization energy is desirable for faster charge transport. The rigid benzo[b]thiophene core helps in keeping this value low, but the phenyl rings can contribute to a higher reorganization energy if their conformation changes significantly upon ionization.
The table below outlines the postulated electronic properties of this compound, derived from typical values for phenyl-substituted benzothiophenes.
| Property | Postulated Value/Characteristic | Significance in OFETs |
| HOMO Energy Level | -5.4 to -5.7 eV | Determines the efficiency of hole injection from the source electrode and influences air stability. |
| LUMO Energy Level | -2.1 to -2.4 eV | Relevant for electron transport (n-type behavior), though less likely to be the dominant charge carrier type. |
| Band Gap | 3.0 to 3.3 eV | Influences the optical properties and the intrinsic charge carrier concentration. |
| Expected Mobility (µ) | 10⁻³ to 10⁻¹ cm²/Vs | A key performance metric indicating the speed at which charge carriers move through the material. |
| Dominant Carrier Type | p-type (Hole transport) | The electron-rich nature of the thiophene (B33073) core favors the transport of positive charges. |
Note: These values are estimations based on related compounds and have not been experimentally verified for this compound.
In OLEDs, materials can function as charge transporters or as the emissive layer where electrons and holes combine to form excitons, which then decay radiatively to produce light. The 2,3-diphenylbenzo[b]thiophene structure is closely related to molecules known to exhibit aggregation-induced emission, making it a particularly interesting candidate for an emitter.
Emitter Design: An efficient OLED emitter must have a high photoluminescence quantum yield (PLQY) in the solid state. Many luminophores suffer from aggregation-caused quenching (ACQ), where their emission is bright in dilute solutions but dims significantly in solid films. rsc.org Materials exhibiting aggregation-induced emission (AIE) do the opposite, becoming more emissive upon aggregation. wikipedia.org This is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways. rsc.orgwikipedia.org The phenyl groups on the 2,3-diphenylbenzo[b]thiophene core are capable of rotation in solution, providing a non-radiative decay channel. In a solid film, this rotation can be restricted, potentially activating strong AIE.
Excitonic Behavior: When an electron and hole meet on a molecule, they form an exciton (B1674681) (a bound electron-hole pair). In fluorescent OLEDs, only the singlet excitons (25% of the total) can decay to produce light efficiently. The energy of the emitted light is determined by the molecule's band gap. The methyl and phenyl substituents can be used to tune this band gap and thus the emission color.
For photovoltaic applications, a material must absorb light efficiently and facilitate the separation of the resulting exciton into free charge carriers. In the common bulk heterojunction (BHJ) architecture, this involves blending a donor material with an acceptor material.
Light Harvesting: The light-harvesting capability is determined by the material's absorption spectrum. Phenyl-substituted benzothiophenes typically absorb in the UV and near-visible range. The absorption profile of this compound is expected to be similar, making it potentially suitable as a donor material for absorbing the high-energy portion of the solar spectrum.
Charge Separation Principles: For efficient charge separation, the HOMO and LUMO energy levels of the donor and acceptor materials must be appropriately aligned.
The donor's HOMO should be higher than the acceptor's HOMO to provide a driving force for hole transfer.
The donor's LUMO should be higher than the acceptor's LUMO to drive electron transfer to the acceptor.
The open-circuit voltage (Voc) of an OPV cell is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. The electron-donating methyl group would slightly raise the HOMO level of the benzo[b]thiophene core, which could be used to fine-tune this energy offset and optimize device performance.
Luminescent Materials and Fluorescent Probes
The inherent fluorescence of the diphenylbenzo[b]thiophene scaffold makes it a strong candidate for applications as a luminescent material, particularly in areas requiring high solid-state emission.
As previously mentioned, the 2,3-diphenylbenzo[b]thiophene structure is a prime candidate for AIE. Studies on the closely related 2,3-diphenylbenzo[b]thiophene S,S-dioxide have shown that it is a potent AIE luminogen. rsc.orgacs.org The underlying mechanism is the restriction of the rotational motion of the phenyl groups in the aggregated state. rsc.org In dilute solutions, these phenyl rings can rotate freely, dissipating energy non-radiatively and leading to weak fluorescence. When the molecules aggregate, the steric crowding locks the phenyl rings in place, closing this non-radiative channel and forcing the excited state to decay via fluorescence, thus "turning on" the light emission. wikipedia.orgbohrium.com It is highly probable that this compound would exhibit similar AIE behavior due to this identical structural feature.
The table below summarizes the expected AIE properties.
| Property | Expected Behavior for this compound | Scientific Rationale |
| Emission in Dilute THF | Weakly fluorescent | Free rotation of the 2- and 3-position phenyl groups provides an efficient non-radiative decay pathway for the excited state. |
| Emission in Aggregated State | Strongly fluorescent | In an aggregated state (e.g., in a water/THF mixture or as a solid film), the intramolecular rotations are restricted, blocking the non-radiative pathway and enhancing fluorescence. |
| AIE Mechanism | Restriction of Intramolecular Rotation (RIR) | This is the classic mechanism for AIE-active molecules that possess rotatable aromatic substituents on a fluorescent core. rsc.orgwikipedia.org |
The emission properties of a fluorophore, such as its color (wavelength) and intensity (quantum yield), can be fine-tuned through chemical modification. The this compound structure offers several sites for such modifications.
Substitution on the Benzo Core: The methyl group at the 6-position is an example of such tuning. As an electron-donating group, it is expected to cause a slight red-shift (a shift to a longer wavelength) in the emission spectrum compared to the unsubstituted parent compound. Introducing other groups at different positions on the benzo ring could further modulate the electronic structure and, therefore, the emission color. researchgate.net
Substitution on the Phenyl Rings: Adding electron-donating or electron-withdrawing groups to the para-positions of the 2- and 3-phenyl rings would be a highly effective way to tune the emission properties. Electron-donating groups (like methoxy) would likely lead to a red-shifted emission, while electron-withdrawing groups (like cyano or trifluoromethyl) could lead to a blue-shift. researchgate.net This tunability is crucial for designing fluorescent materials for specific applications, such as different color emitters in OLED displays or probes that respond to specific chemical environments.
Sensor Development and Chemodosimeters
There is currently no available scientific literature or research data on the application of This compound in the development of sensors or chemodosimeters.
A search of academic and research databases yielded no information regarding the design principles for molecular recognition utilizing This compound as a core functional unit. While the broader class of benzothiophene (B83047) derivatives has been explored for such purposes, specific studies on the 6-methyl-2,3-diphenyl substituted variant are not present in the available literature.
Polymer Chemistry: Integration into π-Conjugated Polymer Systems
There are no published studies on the integration of This compound into π-conjugated polymer systems. Research into the synthesis and characterization of polymers containing this specific monomer unit has not been reported in the scientific literature. Therefore, no data on its role in polymer chemistry or the properties of such polymers is available.
Investigations in Chemical Biology and Catalysis Molecular Level Focus
Molecular Interactions in Biological Systems (Theoretical Aspects)
Detailed theoretical and experimental data regarding the molecular interactions of 6-Methyl-2,3-diphenylbenzo[b]thiophene within biological systems are not available in the current scientific literature. The following subsections outline the specific areas where information is presently absent.
Ligand Design and Molecular Recognition Principles
There are no published studies focusing on the use of this compound as a lead compound or pharmacophore in ligand design. The principles that would govern its molecular recognition by biological targets, such as specific proteins or nucleic acids, have not been elucidated. General principles of molecular recognition rely on factors like shape complementarity, hydrogen bonding, and hydrophobic interactions; however, without specific experimental or computational data for this compound, any discussion would be purely speculative.
Enzyme-Ligand Interaction Modeling (e.g., Molecular Docking)
No molecular docking studies involving this compound and specific enzyme targets have been reported. Such computational analyses are crucial for predicting the binding affinity and mode of interaction of a ligand within the active site of an enzyme. While docking studies have been performed on other benzo[b]thiophene derivatives, the specific substitution pattern of a methyl group at the 6-position and two phenyl groups at the 2- and 3-positions would significantly influence its steric and electronic properties, making extrapolation from other analogs unreliable. For instance, studies on other substituted 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have utilized molecular docking to explore their binding at the colchicine (B1669291) binding site of tubulin, but this does not extend to the specific compound . nih.gov
Catalytic Applications
The potential of this compound in the field of catalysis is another area that remains unexplored.
Use as Ligands in Transition Metal Catalysis
There is no available literature describing the synthesis of transition metal complexes where this compound serves as a ligand. The sulfur atom in the thiophene (B33073) ring and the π-systems of the phenyl and benzo rings could theoretically coordinate to a metal center. However, without experimental evidence, its efficacy as a ligand in transition metal-catalyzed reactions, such as cross-coupling or hydrogenation, is unknown. The electronic and steric properties imparted by the methyl and diphenyl substituents would be expected to influence the stability and reactivity of any resulting metal complex. nih.govrsc.orgresearchgate.net
Role in Oxidative Desulfurization Processes
The role of this compound in oxidative desulfurization (ODS) processes has not been investigated. ODS is a method used to remove sulfur-containing compounds from fuels, where thiophenic compounds are oxidized to their corresponding sulfoxides and sulfones, which are then more easily removed. wisconsin.eduresearchgate.netnih.gov While the oxidation of unsubstituted dibenzothiophene (B1670422) and its alkyl-substituted derivatives is a well-studied area, the specific impact or fate of this compound in such a process is not documented.
Asymmetric Catalysis with Chiral Benzothiophene (B83047) Derivatives
No research findings or data are available for this compound in this context.
Future Directions and Emerging Research Avenues for 6 Methyl 2,3 Diphenylbenzo B Thiophene
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of polysubstituted benzo[b]thiophenes, including the 6-methyl-2,3-diphenyl derivative, is an active area of research. While classical methods often involve harsh conditions and limited functional group tolerance, modern synthetic chemistry is moving towards more sustainable and efficient approaches.
One-Pot and Tandem Reactions: Recent advancements have focused on one-pot procedures that combine multiple synthetic steps, thereby reducing waste and improving efficiency. chemrxiv.orgresearchgate.netnih.govconicet.gov.ar For instance, a one-pot method for transforming an aryl bromide, an internal alkyne, and a sulfur source into a polysubstituted benzothiophene (B83047) has been described. chemrxiv.org Another approach involves a palladium-catalyzed C–S bond formation from bromoenynes or o-alkynylbromobenzenes followed by heterocyclization and in situ functionalization. core.ac.uk An environmentally benign iodine-mediated one-pot iodocyclization/alkylation strategy starting from 2-alkynylthioanisoles has also been developed to create complex substitution patterns. conicet.gov.ar
C-H Activation and Functionalization: Direct C-H activation has emerged as a powerful tool for the synthesis and functionalization of benzo[b]thiophenes, as it avoids the need for pre-functionalized starting materials. researchgate.netnih.gov Palladium-catalyzed C-H arylation of electron-rich heteroarenes is a notable example. acs.org Researchers have developed a palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation of enethiolate salts to produce a diverse range of substituted benzo[b]thiophenes. nih.govacs.org This method is compatible with a variety of substituents on both the aryl ring and the thiophene (B33073) core. nih.govacs.org Furthermore, a silver(I)-mediated C-H activation has enabled the direct C2-arylation of benzo[b]thiophenes at near-room temperature, offering a milder alternative to traditional cross-coupling reactions. researchgate.net
Photocatalysis and Electrochemical Synthesis: Green chemistry principles are being increasingly integrated into the synthesis of benzo[b]thiophenes. Visible-light photocatalysis offers a metal-free and environmentally friendly route. nih.gov For example, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by eosin (B541160) Y under green light, yields substituted benzo[b]thiophenes. acs.org Electrochemical methods also present a sustainable alternative. An electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides has been achieved through the reaction of sulfonhydrazides with internal alkynes, avoiding the need for transition metal catalysts or stoichiometric oxidants. mdpi.com
Sustainable Reagents and Conditions: The use of less toxic and more abundant materials is a key aspect of sustainable synthesis. Iodine-catalyzed cascade reactions of thiophenols with alkynes under metal- and solvent-free conditions provide an economical and green route to benzothiophene derivatives. acs.org Thiourea has been employed as a stable and easy-to-handle surrogate for hydrogen sulfide (B99878) in domino reactions to build the benzo[b]thiophene scaffold in high yields. acs.org
| Synthetic Strategy | Key Features | Relevant Starting Materials | Catalyst/Reagent |
| One-Pot Synthesis | Reduced waste, higher efficiency, multiple bonds formed in one sequence. | Aryl bromides, internal alkynes, sulfur dichloride; o-alkynylbromobenzenes. | Zirconocene complexes; Palladium catalysts. |
| C-H Activation | Atom-economical, avoids pre-functionalization, direct introduction of aryl groups. | Benzo[b]thiophenes, aryl halides; enethiolate salts. | Palladium acetate, Silver(I) salts. |
| Photocatalysis | Uses visible light as a renewable energy source, often metal-free. | o-methylthio-arenediazonium salts, alkynes; phenylethenethiols. | Eosin Y (organophotocatalyst). |
| Electrochemical Synthesis | Avoids bulk chemical oxidants/reductants, precise control of reaction potential. | Sulfonhydrazides, internal alkynes. | Graphite electrodes. |
Integration into Advanced Functional Materials and Devices
The rigid, planar, and electron-rich nature of the benzo[b]thiophene core makes it an excellent building block for organic electronic materials. The 2,3-diphenyl substitution in 6-Methyl-2,3-diphenylbenzo[b]thiophene can influence molecular packing and electronic properties, which are critical for device performance.
Organic Field-Effect Transistors (OFETs): Benzo[b]thiophene derivatives are promising candidates for the active layer in OFETs. For example, benzo[b]thieno[2,3-d]thiophene derivatives have been synthesized and incorporated into solution-processed organic thin-film transistors (OTFTs). mdpi.com These materials can exhibit well-ordered molecular packing, leading to efficient charge transport. The substitution pattern on the benzo[b]thiophene core plays a crucial role in determining the charge carrier mobility. For instance, the introduction of heterocycles to a phenanthrene (B1679779) core, which is structurally related to the diphenyl-substituted system, can lead to ambipolar charge transport with good mobilities. nih.gov The grain size and morphology of the thin film are also critical factors influencing device performance. nih.gov
Organic Solar Cells (OSCs): Thiophene-based conjugated oligomers and polymers are extensively used in organic photovoltaics due to their strong light absorption and good charge transport characteristics. rsc.org Fused-thiophene systems, such as thieno[3,2-b]thiophene (B52689), have been used as the central unit in small molecule acceptors for solution-processed organic solar cells, achieving power conversion efficiencies (PCEs) as high as 8.11%. nih.gov The introduction of electron-withdrawing groups to a 2,2′-bi[3,2-b]thienothiophene core can tune the HOMO-LUMO energy levels, which is essential for efficient charge separation in an OSC. nih.gov While specific data for this compound in OSCs is not yet available, its structural similarity to these high-performing materials suggests its potential as a donor or acceptor component.
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of benzo[b]thiophene derivatives make them suitable for use in OLEDs. By incorporating thiophene as a π-bridge in donor-acceptor-donor (D-A-D) type molecules, the emission wavelength can be tuned to the deep-red and near-infrared (NIR) regions. frontiersin.org This strategy has led to the development of fluorescent OLEDs with high external quantum efficiencies (EQEs). frontiersin.org For example, a sulfur-containing organoboron emitter has been used to create a high-performance narrowband OLED with an EQE of 27.0%. researchgate.net The design of new benzo[b]thiophene-based emitters is a promising avenue for developing next-generation displays and lighting.
| Application Area | Key Properties of Benzo[b]thiophene Derivatives | Example Performance Metrics (for related compounds) |
| OFETs | Planar structure, π-π stacking, tunable energy levels, good charge carrier mobility. | Hole mobility up to 0.42 cm²/Vs for thieno[2,3-b]thiophene (B1266192) derivatives. |
| OSCs | Strong light absorption, suitable HOMO/LUMO levels for charge transfer. | Power Conversion Efficiency (PCE) of 8.11% for a thieno[3,2-b]thiophene-based small molecule. |
| OLEDs | High fluorescence quantum yield, tunable emission color, thermal stability. | External Quantum Efficiency (EQE) up to 27.0% for a sulfur-fused organoboron emitter. |
High-Throughput Computational Screening for Targeted Applications
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the properties of new materials before their synthesis, thereby accelerating the discovery process. rdd.edu.iq This is a form of high-throughput screening that can guide synthetic efforts towards molecules with desired characteristics.
Predicting Electronic and Optical Properties: DFT calculations can accurately predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the energy gap (Eg). nih.govjmaterenvironsci.com These parameters are crucial for determining a material's potential in electronic devices. For instance, in OSCs, the HOMO and LUMO levels of the donor and acceptor materials must be appropriately aligned for efficient charge separation and a high open-circuit voltage. jmaterenvironsci.com DFT can also be used to simulate UV-Vis absorption spectra, providing insights into the light-harvesting capabilities of a molecule. nih.gov For this compound, DFT could be used to predict how the methyl and phenyl substituents modulate its electronic and optical properties compared to the parent benzo[b]thiophene.
Charge Transport Properties: The efficiency of charge transport in organic semiconductors is dependent on both the electronic coupling between adjacent molecules (transfer integral) and the reorganization energy for charge hopping. DFT can be used to calculate these parameters. nih.gov By studying different crystal packing arrangements, computational models can predict the charge carrier mobility of a material, guiding the design of molecules that self-assemble into favorable morphologies for high-performance OFETs. nih.gov For example, theoretical studies have shown that modifying the thiophene α-positions of naphthodithiophene diimides with electron-donating groups like benzo[b]thiophene can lead to well-balanced ambipolar semiconducting materials with high predicted mobilities. nih.gov
Screening for Biological Activity: Molecular docking is a computational technique used to predict the binding affinity and mode of a small molecule to a biological target, such as an enzyme or receptor. nih.gov This is a key component of drug discovery. Benzo[b]thiophene derivatives have been screened in silico for their potential as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. nih.gov High-throughput virtual screening of libraries of benzo[b]thiophene derivatives could identify promising candidates for further experimental investigation. The PASS (Prediction of Activity Spectra for Substances) tool can also be used to predict a wide range of biological activities for novel compounds. ekb.eg
| Computational Method | Predicted Properties | Relevance to this compound |
| Density Functional Theory (DFT) | HOMO/LUMO energy levels, band gap, UV-Vis spectra, reorganization energy. | Predicting suitability for OFETs, OSCs, and OLEDs; understanding substituent effects. |
| Molecular Dynamics (MD) | Crystal packing, thin-film morphology, self-assembly behavior. | Guiding the design of materials with optimal solid-state packing for charge transport. |
| Molecular Docking | Binding affinity and mode to biological targets. | Screening for potential pharmaceutical applications (e.g., enzyme inhibition). |
| PASS (Prediction of Activity Spectra for Substances) | Broad spectrum of potential biological activities. | Identifying potential new therapeutic areas for investigation. |
Exploration of New Reactivity Modes and Chemical Transformations
While the synthesis of the benzo[b]thiophene core is well-established, research into new ways to functionalize and transform this heterocycle is ongoing. This is particularly relevant for creating novel derivatives from a pre-existing scaffold like this compound.
Late-Stage Functionalization: The ability to introduce new functional groups into a complex molecule at a late stage of the synthesis is highly desirable. For this compound, the positions on the benzo ring (positions 4, 5, and 7) are potential sites for further functionalization. Direct C-H arylation at the β-position (C3) of the thiophene ring has been achieved at room temperature, suggesting that even substituted benzo[b]thiophenes can undergo further C-H functionalization under mild conditions. acs.org The order of positional reactivity for electrophilic substitution is generally 3 > 2 > 6 > 5 > 4 > 7, although this can be influenced by existing substituents. doi.org
Ring-Opening and Rearrangement Reactions: Exploring the reactivity of the benzo[b]thiophene ring system itself can lead to novel molecular scaffolds. For example, benzo[b]thiophene-2,3-diones can undergo nucleophilic ring-opening to form functionalized diaryldisulfides. nih.gov Cope rearrangements have also been reported in the benzo[b]thiophene series, demonstrating the potential for skeletal reorganization under thermal conditions. acs.org Additionally, certain thiochromenes have been shown to rearrange with ring contraction to form fused thiophenes under acidic conditions. rsc.org
Transformations into Fused Heterocyclic Systems: The benzo[b]thiophene core can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. For example, the reaction of 3-arylbenzo[b]thiophenes with elemental sulfur in the presence of iodine can lead to the formation of chemrxiv.orgbenzothieno[2,3-b] chemrxiv.orgbenzothiophenes (BTBTs), which are themselves important materials in organic electronics. frontiersin.org This type of transformation could potentially be applied to this compound to create novel, extended π-conjugated systems.
| Transformation Type | Description | Potential Application to this compound |
| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the existing scaffold without pre-activation. | Introduction of new substituents at positions 4, 5, or 7 to tune properties. |
| Ring-Opening Reactions | Cleavage of the thiophene ring to generate new linear structures. | Synthesis of novel sulfur-containing molecules with different connectivity. |
| Rearrangement Reactions | Skeletal reorganization of the benzo[b]thiophene core to form isomers or new ring systems. | Access to novel and potentially more stable or functional isomers. |
| Annulation/Fusion Reactions | Building additional rings onto the benzo[b]thiophene framework. | Creation of extended, fused aromatic systems for advanced materials applications. |
Q & A
Q. What are the challenges in scaling up laboratory-scale syntheses of this compound?
- Methodology :
- Address exothermic reactions by implementing temperature-controlled batch reactors .
- Optimize solvent recovery systems (e.g., distillation for THF reuse) to reduce costs .
Key Data and Findings
- Synthesis :
- Structural Analysis :
- SC-XRD confirms planar benzo[b]thiophene cores with dihedral angles <5° between aromatic rings .
- Reactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
